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Compound of Interest

Compound Name: N,n-dimethyl-4,4'-azodianiline

Cat. No.: B1202054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the azo

dye N,N-dimethyl-4,4'-azodianiline, also known as Disperse Black 3. The document details its

characteristic signatures in Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR),

and Infrared (IR) spectroscopy, offering valuable data for its identification, characterization, and

application in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for N,N-dimethyl-4,4'-
azodianiline.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of N,N-dimethyl-4,4'-azodianiline is characterized by

strong absorption bands in the UV and visible regions, arising from π → π* and n → π*

electronic transitions within the conjugated azo-aromatic system.

Parameter Value Solvent

λmax (π → π) ~380-420 nm Ethanol/Methanol

λmax (n → π) ~450-500 nm Ethanol/Methanol
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Note: The exact absorption maxima (λmax) can vary depending on the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of N,N-
dimethyl-4,4'-azodianiline. The chemical shifts are reported in parts per million (ppm) relative

to a standard reference.

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-7.9 Doublet 2H

Aromatic protons

ortho to the azo group

on the dimethylamino-

substituted ring

~6.7-6.8 Doublet 2H

Aromatic protons

ortho to the

dimethylamino group

~7.6-7.7 Doublet 2H

Aromatic protons

ortho to the azo group

on the amino-

substituted ring

~6.6-6.7 Doublet 2H

Aromatic protons

ortho to the amino

group

~4.0 Broad Singlet 2H -NH₂ protons

~3.0 Singlet 6H -N(CH₃)₂ protons

Note: The solvent for this representative data is typically CDCl₃ or DMSO-d₆. Chemical shifts

can vary slightly based on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~152
Aromatic carbon attached to the azo group

(dimethylamino-substituted ring)

~148
Aromatic carbon attached to the dimethylamino

group

~145
Aromatic carbon attached to the azo group

(amino-substituted ring)

~150 Aromatic carbon attached to the amino group

~124
Aromatic CH ortho to the azo group

(dimethylamino-substituted ring)

~114 Aromatic CH ortho to the dimethylamino group

~125
Aromatic CH ortho to the azo group (amino-

substituted ring)

~115 Aromatic CH ortho to the amino group

~40 -N(CH₃)₂ carbons

Note: The solvent for this representative data is typically CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy
The IR spectrum of N,N-dimethyl-4,4'-azodianiline reveals the presence of its key functional

groups through characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad

N-H stretching (asymmetric

and symmetric) of the primary

amine (-NH₂)

3080-3020 Medium Aromatic C-H stretching

2920-2850 Medium
Aliphatic C-H stretching of the

methyl groups (-CH₃)

~1620 Strong
N-H bending (scissoring) of the

primary amine

1600-1580 Strong C=C aromatic ring stretching

~1500 Strong C=C aromatic ring stretching

~1440 Medium
N=N stretching of the azo

group

~1360 Strong
C-N stretching of the aromatic

amine

850-800 Strong

C-H out-of-plane bending for

para-disubstituted aromatic

rings

Note: The spectrum is typically acquired on a solid sample using a KBr pellet or as a thin film.

Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data

presented above.

UV-Vis Spectroscopy
Objective: To determine the electronic absorption maxima (λmax) of the compound.

Procedure:
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A stock solution of N,N-dimethyl-4,4'-azodianiline is prepared by dissolving a precisely

weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., ethanol or

methanol) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

A series of dilutions are made from the stock solution to obtain solutions of varying

concentrations.

The UV-Vis spectrophotometer is calibrated using the pure solvent as a blank.

The absorbance of each solution is measured over a wavelength range of 250-700 nm.

The wavelength at which the maximum absorbance occurs is recorded as λmax.

NMR Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of the

protons and carbon atoms.

Procedure:

Approximately 5-10 mg of the N,N-dimethyl-4,4'-azodianiline sample is dissolved in about

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not

already present in the solvent.

The NMR tube is placed in the spectrometer's probe.

For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters

include the spectral width, number of scans, and relaxation delay.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

A larger number of scans is usually required due to the lower natural abundance of the ¹³C

isotope.

The acquired data is processed (Fourier transformation, phase correction, and baseline

correction) to obtain the final spectrum. Chemical shifts are referenced to TMS (0 ppm).
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IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure (KBr Pellet Method):

A small amount of N,N-dimethyl-4,4'-azodianiline (1-2 mg) is ground with approximately

100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

A portion of the mixture is transferred to a pellet press.

A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

A background spectrum of the empty sample compartment is recorded.

The IR spectrum of the sample is then recorded over the range of 4000-400 cm⁻¹.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized chemical compound like N,N-dimethyl-4,4'-azodianiline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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